![molecular formula C16H16ClNO2 B5808571 ethyl 4-[(4-chlorobenzyl)amino]benzoate CAS No. 64288-19-3](/img/structure/B5808571.png)
ethyl 4-[(4-chlorobenzyl)amino]benzoate
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Overview
Description
Ethyl 4-[(4-chlorobenzyl)amino]benzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is widely used due to its fast onset of action, low toxicity, and low cost.
Mechanism of Action
Ethyl 4-[(4-chlorobenzyl)amino]benzoate works by blocking the voltage-gated sodium channels in nerve cells, which prevents the generation and conduction of nerve impulses. This results in a loss of sensation in the area where the anesthetic is applied.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity and is generally safe for use in medical and dental procedures. However, prolonged use or overdose can lead to methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced. This compound can also cause allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(4-chlorobenzyl)amino]benzoate is a commonly used local anesthetic in laboratory experiments due to its fast onset of action and low cost. However, it is important to note that the effects of this compound can vary depending on the species being studied and the specific experimental conditions.
Future Directions
There are several future directions for the study of ethyl 4-[(4-chlorobenzyl)amino]benzoate. One area of research is the development of new local anesthetics with improved efficacy and safety profiles. Another area of interest is the study of the effects of local anesthetics on nerve function and pain perception. Additionally, there is a need for further research into the mechanisms of action and potential side effects of this compound.
In conclusion, this compound is a widely used local anesthetic with a fast onset of action, low toxicity, and low cost. It is commonly used in medical and dental procedures and in scientific research. This compound works by blocking the voltage-gated sodium channels in nerve cells, which prevents the generation and conduction of nerve impulses. While this compound has several advantages for laboratory experiments, it is important to consider the potential limitations and side effects. There are several future directions for the study of this compound, including the development of new local anesthetics and further research into its mechanisms of action and potential side effects.
Synthesis Methods
Ethyl 4-[(4-chlorobenzyl)amino]benzoate can be synthesized through the esterification of p-aminobenzoic acid with ethanol and 4-chlorobenzyl chloride. The reaction is catalyzed by sulfuric acid and heated under reflux. The resulting product is then purified through recrystallization.
Scientific Research Applications
Ethyl 4-[(4-chlorobenzyl)amino]benzoate is commonly used in scientific research as a local anesthetic for animal models. It is also used in the study of ion channels, as it can block the voltage-gated sodium channels responsible for nerve impulses. This compound has been used in the study of pain perception and the effects of local anesthetics on nerve function.
properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-10,18H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKWPLCLFTTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354427 |
Source
|
Record name | Benzoic acid, 4-[[(4-chlorophenyl)methyl]amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64288-19-3 |
Source
|
Record name | Benzoic acid, 4-[[(4-chlorophenyl)methyl]amino]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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